(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol
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Overview
Description
®-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol is a chiral compound that features a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol typically involves the reaction of 2-pyridylmagnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for ®-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: The major product is 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.
Reduction: The major product is 2,2,2-trifluoro-1-(pyridin-2-yl)ethane.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
®-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Lacks the pyridine ring, making it less versatile in terms of biological interactions.
1-(Pyridin-2-yl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol: The position of the pyridine ring nitrogen affects the compound’s reactivity and interactions.
Uniqueness
®-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol is unique due to the combination of the trifluoromethyl group and the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form strong interactions with biological targets. These properties make it a valuable compound in various fields of research and development.
Properties
Molecular Formula |
C7H6F3NO |
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Molecular Weight |
177.12 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H/t6-/m1/s1 |
InChI Key |
BWVJLWLTQVSWDW-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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